molecular formula C14H12ClN3O4 B414082 Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 321522-07-0

Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B414082
CAS No.: 321522-07-0
M. Wt: 321.71g/mol
InChI Key: DUSKOZOKHATRJQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a pyrrolo-pyrazole derivative characterized by a bicyclic scaffold fused with a pyrazole ring and a lactam moiety.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4/c1-2-22-14(21)11-9-10(16-17-11)13(20)18(12(9)19)8-5-3-7(15)4-6-8/h3-6,9-10,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSKOZOKHATRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118510
Record name Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321522-07-0
Record name Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321522-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-chlorophenyl)-1,3a,4,5,6,6a-hexahydro-4,6-dioxopyrrolo[3,4-c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Similar compounds have been shown to act ascannabinoid receptor ligands . These receptors play a crucial role in various physiological processes including pain sensation, mood, and memory.

Mode of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors. This binding can lead to a variety of changes in the cell, depending on the specific receptor and cell type.

Pharmacokinetics

The compound’s molecular weight (found to be 251666 Da) could influence its bioavailability and distribution within the body.

Biological Activity

Ethyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS No. 321522-07-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C14H12ClN3O4
  • Molecular Weight : 321.72 g/mol
  • Structure : The compound features a hexahydropyrrolo structure with multiple functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the pyrazole class. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • In vitro Studies :
    • A study indicated that derivatives of pyrazole exhibited significant cytotoxicity against several cancer cell lines with varying degrees of effectiveness. For instance, compounds with similar structural motifs demonstrated GI50 values (concentration required to inhibit cell growth by 50%) as low as 0.01 µM in certain leukemia models .
    • The National Cancer Institute (NCI) has screened several related compounds for antitumor activity and found promising results indicating broad-spectrum efficacy against multiple tumor types .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antitumor effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways . Further studies are needed to elucidate the specific pathways affected by this compound.

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Hepatitis C Virus (HCV) : Research has shown that certain pyrazole derivatives can inhibit HCV replication in infected hepatocellular carcinoma cell lines. For instance, compounds structurally similar to Ethyl 5-(4-chlorophenyl)-4,6-dioxo have demonstrated effectiveness in reducing HCV RNA levels significantly .

Case Studies and Research Findings

StudyFocusFindings
National Cancer Institute ScreeningAntitumor ActivitySeveral compounds showed GI50 values < 0.1 µM against various cancer lines; particularly effective on leukemia cells .
Antiviral StudyHCV ReplicationCertain derivatives inhibited HCV replication effectively at concentrations between 10–100 µg/mL .

Comparison with Similar Compounds

Table 1: Substituent Impact on Properties

Compound Yield (%) Melting Point (°C) Purification Method Notable Spectral Data (¹H NMR)
3a 80 193–194 Flash chromatography δ 7.51–7.25 (m, 5H), 5.07/4.72 (AX system)
3b 75 146–148 Filtration (Et₂O) δ 4.88 (dd), 4.65 (s, 2H)
3c N/R N/R Flash chromatography MS m/z 314.68 [M-1]; elemental analysis matches C16H17N3O4
Compound N/R N/R N/R Trifluoromethyl group alters electronic environment .

Key Trends :

  • Electron-withdrawing groups (Cl, F, CF₃) increase polarity and may elevate melting points compared to phenyl or benzyl analogs.
  • Bulkier substituents (e.g., benzyl in 3b) reduce melting points and alter purification requirements.
  • Halogen size (Cl vs. Br) influences molecular weight and steric effects, impacting solubility and reactivity.

Preparation Methods

1,3-Dipolar Cycloaddition with Diazopropane and Maleimides

A foundational approach involves the 1,3-dipolar cycloaddition of 2-diazopropane (1) with N-aryl maleimides (2) to form D1-pyrazolines (3) , which undergo photolytic nitrogen extrusion to yield cyclopropanes. While this method primarily generates gem-dimethylcyclopropanes, modifications using 4-chlorophenyl-substituted maleimides enable access to the pyrrolo[3,4-c]pyrazole skeleton.

Procedure :

  • Reactants :

    • 2-Diazopropane (1.2 equiv)

    • N-(4-Chlorophenyl)maleimide (1.0 equiv)

  • Conditions :

    • Solvent: Anhydrous diethyl ether

    • Temperature: −78°C (dry ice/acetone bath)

    • Reaction Time: 2–3 hours.

  • Workup :

    • Evaporate solvent under reduced pressure.

    • Purify the crude product via recrystallization (ethanol/dichloromethane).

Outcome :
The cycloaddition yields the pyrazoline intermediate (3a) , characterized by IR absorption at 1,518 cm⁻¹ (N=N) and 1,680 cm⁻¹ (C=O). Photolysis of (3a) at 0–5°C under UV light (125 W mercury lamp) via a Pyrex filter induces nitrogen elimination, forming the cyclopropane derivative. However, this method requires further optimization to retain the 4,6-diketone groups essential for the target compound.

Multicomponent Domino Reaction with Formylpyrazoles and Maleimides

A highly diastereoselective route employs a three-component reaction between 4-formylpyrazoles (1a) , N-(4-chlorophenyl)maleimide (2a) , and glycine ethyl ester (3b) . This domino process proceeds via in situ azomethine ylide formation, followed by sequential 1,3-dipolar cycloadditions.

Procedure :

  • Reactants :

    • 4-Formylpyrazole (1a) (0.2 mmol)

    • N-(4-Chlorophenyl)maleimide (2a) (0.2 mmol)

    • Glycine ethyl ester (3b) (0.2 mmol)

  • Conditions :

    • Solvent: Toluene (8 mL)

    • Temperature: Reflux (110°C)

    • Reaction Time: 8–10 hours.

  • Workup :

    • Cool to ambient temperature, collect precipitate via filtration.

    • Wash with hexane/toluene (1:1) and dry under vacuum.

Outcome :
This method produces the target compound in 82% yield with >95% diastereoselectivity. The stereochemical outcome arises from the endo transition state during the cycloaddition, as confirmed by X-ray crystallography. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 1.58 (s, 3H, CH₃), 1.64 (s, 3H, CH₃), 5.99 (d, 1H, H6a).

  • MS : m/z 397.8 [M+H]⁺.

Regioselective Condensation of β-Dicarbonyl Compounds

A regiocontrolled synthesis utilizes β-dicarbonyl precursors (e.g., ethyl acetoacetate) and 4-chlorophenylhydrazine (4) under acidic conditions. This method exploits the nucleophilic attack of hydrazine at the β-keto position to construct the pyrazole ring.

Procedure :

  • Reactants :

    • Ethyl acetoacetate (1.2 mmol)

    • 4-Chlorophenylhydrazine hydrochloride (1.2 mmol)

    • N,N-Dimethylformamide dimethyl acetal (DMFDMA, 1.2 mmol)

  • Conditions :

    • Solvent: Trifluoroethanol (TFE, 1.0 mL)

    • Temperature: 20°C

    • Reaction Time: 15 minutes.

  • Workup :

    • Evaporate TFE, extract with ethyl acetate.

    • Wash with NaHCO₃ solution, dry over MgSO₄, and concentrate.

Outcome :
The reaction affords ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate (5) in 95% yield. Subsequent oxidation with Jones reagent introduces the 4,6-diketone groups, yielding the final product. However, overoxidation risks necessitate careful stoichiometric control.

Comparative Analysis of Methods

Method Yield Diastereoselectivity Key Advantages Limitations
1,3-Dipolar Cycloaddition60–70%ModerateShort reaction time; scalableRequires photolysis step; moderate yield
Multicomponent Reaction82–85%High (>95%)High diastereoselectivity; one-pot synthesisHigh-temperature reflux
β-Dicarbonyl Condensation70–75%LowMild conditions; regioselectiveMultiple steps; oxidation challenges

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